Product packaging for Methyl p-methoxyhydrocinnamate(Cat. No.:CAS No. 15823-04-8)

Methyl p-methoxyhydrocinnamate

Cat. No.: B096258
CAS No.: 15823-04-8
M. Wt: 194.23 g/mol
InChI Key: AKQLYAFBUYHFCK-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Structure within Scientific Context

Systematic IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to these conventions, the compound's name is Methyl 3-(4-methoxyphenyl)propanoate . chemspider.com This name accurately describes its structure as the methyl ester of 3-(4-methoxyphenyl)propanoic acid.

Chemical Abstracts Service (CAS) Registry Number and Other Identifiers

For database tracking and unambiguous identification, several identifiers are assigned to this compound. The most common is the CAS Registry Number.

Identifier TypeValue
CAS Registry Number 15823-04-8 molbase.comsigmaaldrich.comchemfaces.comchemicalbook.com
PubChem CID 300018 nih.gov
ChemSpider ID 265067 chemspider.com
MDL Number MFCD01923356 sigmaaldrich.com

Other common synonyms for this compound include Methyl p-methoxyhydrocinnamate, Methyl 3-(4-methoxyphenyl)propionate, and Benzenepropanoic acid, 4-methoxy-, methyl ester. chemspider.commolbase.comontosight.ai

Molecular Formula and Structural Representation

The elemental composition and arrangement of atoms are defined by the molecular formula and various structural notations.

PropertyRepresentation
Molecular Formula C11H14O3 molbase.comontosight.ai
Molecular Weight 194.23 g/mol sigmaaldrich.comontosight.ai
Linear Formula H3COC6H4CH2CH2CO2CH3 sigmaaldrich.com
SMILES String COC(=O)CCc1ccc(OC)cc1 sigmaaldrich.com
InChI Key AKQLYAFBUYHFCK-UHFFFAOYSA-N sigmaaldrich.com

Stereochemical Considerations and Isomeric Forms

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. msu.edu For Methyl 3-(4-methoxyphenyl)propanoate, the propanoate chain is saturated and contains no chiral centers, meaning it does not have enantiomeric forms.

Furthermore, because the three-carbon chain lacks any double bonds, geometric isomers (cis/trans) are not possible for this molecule. msu.edu This distinguishes it from related unsaturated compounds such as Methyl (2Z)-3-(4-methoxyphenyl)-2-propenoate and Methyl (E)-3-(4-methoxyphenyl)-2-propenoate, which do exhibit cis/trans isomerism due to the presence of a carbon-carbon double bond in their structure. nih.govnist.govpherobase.com

Occurrence and Isolation in Natural Products Research

The investigation of natural sources for chemical compounds is a significant area of research. Methyl 3-(4-methoxyphenyl)propanoate has been identified as a naturally occurring compound.

Botanical Sources and Related Species

Research has identified Methyl 3-(4-methoxyphenyl)propanoate as a constituent of plants. Specifically, it has been reported as being sourced from the herbs of Piper nigrum, commonly known as black pepper. chemfaces.com This finding places it within the broader class of phenylpropanoids, which are a diverse group of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. chemfarms.com

A structurally similar compound, methyl 3-(4-hydroxyphenyl) propionate, has been isolated from the root exudates of Sorghum bicolor. icrisat.org While distinct from Methyl 3-(4-methoxyphenyl)propanoate due to a hydroxyl group instead of a methoxy (B1213986) group on the phenyl ring, its natural occurrence highlights the prevalence of this chemical scaffold in the plant kingdom.

Extraction and Purification Methodologies from Natural Sources

While Methyl 3-(4-methoxyphenyl)propanoate itself is a known natural product, specific methods for its extraction and purification directly from natural sources are not extensively detailed in readily available literature. However, the general methodologies employed for the isolation of phenylpropanoids, a class of compounds to which it belongs, provide a framework for its potential extraction and purification.

Phenylpropanoids are a diverse group of natural products that have been successfully isolated from a multitude of plants using various chromatographic techniques. springernature.com The process typically begins with the extraction of plant material using solvents, followed by fractionation to separate compounds based on their polarity. mdpi.comnih.gov

A common purification strategy involves a reproducible sequence of extraction, fractionation, and chromatographic steps, often guided by High-Performance Liquid Chromatography (HPLC) fingerprinting to monitor the presence of the target compounds. nih.gov For the purification of phenylpropanoid glycosides, High-Speed Counter-Current Chromatography (HSCCC) has proven to be an efficient method. researchgate.net This technique, which utilizes a two-phase solvent system, allows for the separation of compounds based on their partition coefficients. researchgate.net Centrifugal Partition Chromatography (CPC), a solid-support-free liquid-liquid chromatography technique, is another valuable tool, as it minimizes irreversible sample adsorption and degradation, making it suitable for the purification of delicate natural products like phenylpropanoids. nih.gov

Advanced extraction techniques such as supercritical fluid extraction (SFE) with carbon dioxide, sometimes modified with a co-solvent like ethanol (B145695), offer an environmentally friendly approach to extracting phenolic compounds, including phenylpropanoids, from plant matrices. nih.gov

The final purification of isolated phenylpropanoids often involves preparative HPLC, which can yield compounds with high purity. springernature.comnih.gov The structural confirmation of the purified compounds is then typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.gov

Interactive Data Table: General Methodologies for Phenylpropanoid Isolation

MethodologyDescriptionKey AdvantagesRelevant Compounds
Solvent Extraction Initial extraction from plant material using solvents of varying polarities (e.g., ethanol, methanol (B129727), ethyl acetate). nih.govSimple, widely applicable.Broad range of phenylpropanoids.
Fractionation Separation of the crude extract into fractions with different polarities using liquid-liquid extraction or column chromatography. mdpi.comSimplifies the mixture for further purification.Groups of phenylpropanoids with similar polarity.
HPLC-Guided Purification Use of analytical HPLC to guide the purification process, allowing for targeted isolation of specific compounds. nih.govHigh reproducibility and targeted isolation.Specific phenylpropanoid esters and glycosides.
High-Speed Counter-Current Chromatography (HSCCC) A liquid-liquid chromatography technique that separates compounds based on their partitioning between two immiscible liquid phases. researchgate.netNo solid support, high sample loading capacity.Phenylpropanoid glycosides. researchgate.net
Centrifugal Partition Chromatography (CPC) A support-free liquid-liquid partition chromatography method that avoids irreversible adsorption of the sample. nih.govHigh recovery of the injected sample, suitable for labile compounds.Phenylpropanoid glycerol (B35011) glucosides. nih.gov
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid, typically CO2, as the extraction solvent, often with a polar co-solvent. nih.govEnvironmentally friendly, tunable selectivity.Phenolic compounds, including flavonoids and phenylpropanoids. nih.gov
Preparative HPLC High-resolution chromatography used for the final purification of isolated compounds to a high degree of purity. springernature.comnih.govHigh purity of the final product.Pure individual phenylpropanoid compounds.

Significance and Research Trajectory in Organic Chemistry

Historical Context of Related Phenylpropanoids Research

The study of phenylpropanoids is deeply rooted in the broader history of natural product chemistry. These compounds are biosynthesized by plants from the amino acids phenylalanine and tyrosine via the shikimate pathway. researchgate.net The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, leading to a vast array of compounds crucial for plant survival, including lignin, flavonoids, and coumarins. nih.govnih.gov

Research into the phenylpropanoid pathway has evolved significantly over the decades. Early work focused on the isolation and structural elucidation of these compounds. A pivotal moment in understanding their biosynthesis was the discovery and characterization of key enzymes. Phenylalanine ammonia-lyase (PAL), which catalyzes the first step in the pathway, is a central enzyme whose gene family has been extensively studied. bioone.org

The advent of transgenic approaches and the use of model organisms like Arabidopsis thaliana have greatly advanced our understanding of the genetic and molecular regulation of the phenylpropanoid pathway. nih.govbioone.org These studies have revealed a complex network of genes and enzymes, often existing as large families with partially redundant functions, which contribute to the metabolic plasticity of plants. researchgate.netnih.gov The evolution of this pathway is a subject of ongoing research, with evidence suggesting that the enzymatic machinery for phenylpropanoid biosynthesis has undergone significant radiation and divergence throughout the evolution of land plants. researchgate.net

Role as a Lead Compound or Intermediate in Chemical Synthesis

Methyl 3-(4-methoxyphenyl)propanoate and its structural analogs are valuable intermediates in organic synthesis, serving as building blocks for more complex and often biologically active molecules. The presence of the methoxy-substituted phenyl ring and the propanoate side chain provides reactive sites for a variety of chemical transformations.

A closely related compound, methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, has been identified as a key intermediate in the synthesis of Diltiazem, a calcium channel blocker used to treat hypertension, angina, and certain heart arrhythmias. google.com This underscores the potential of the 3-(4-methoxyphenyl)propanoate scaffold in the preparation of pharmaceuticals.

Furthermore, derivatives of 3-(4-methoxyphenyl)propanoic acid have been utilized in the synthesis of compounds with potential biological applications. For instance, a 3-(4-methoxyphenyl)prop-2-enone derivative serves as a precursor for the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, a molecule with potential applications as a fungicide, bactericide, or herbicide. mdpi.com The synthesis of this compound involves a Michael addition, a common reaction for α,β-unsaturated carbonyl compounds, highlighting the synthetic utility of the phenylpropanoid backbone. mdpi.com

The general structure of Methyl 3-(4-methoxyphenyl)propanoate also makes it a suitable starting material for the synthesis of various heterocyclic compounds and other complex molecular architectures. Its utility as a synthetic intermediate is a testament to the broader importance of phenylpropanoids as foundational structures in medicinal and materials chemistry. guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B096258 Methyl p-methoxyhydrocinnamate CAS No. 15823-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-4,6-7H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQLYAFBUYHFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306095
Record name Methyl 3-(4-methoxyphenyl)propanoate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15823-04-8
Record name 15823-04-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-(4-methoxyphenyl)propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Methyl 3 4 Methoxyphenyl Propanoate

Established Chemical Synthesis Routes

The most common and well-established method for the synthesis of Methyl 3-(4-methoxyphenyl)propanoate is the Fischer esterification of 3-(4-methoxyphenyl)propanoic acid with methanol (B129727). This acid-catalyzed reaction represents a classic approach to ester formation.

Catalytic Approaches and Reaction Conditions

The Fischer esterification is typically carried out in the presence of a strong acid catalyst. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction is generally performed under reflux conditions, with an excess of methanol often serving as both the reactant and the solvent to drive the equilibrium towards the product side. The removal of water, a byproduct of the reaction, is crucial for achieving high yields and can be accomplished using a Dean-Stark apparatus or by employing a drying agent.

CatalystReaction ConditionsTypical Yield
Sulfuric Acid (H₂SO₄)Reflux in excess methanolHigh
p-Toluenesulfonic Acid (p-TsOH)Reflux in methanol with azeotropic water removal (e.g., using toluene)High

Regioselectivity and Stereoselectivity in Synthesis

In the context of the direct synthesis of Methyl 3-(4-methoxyphenyl)propanoate from its corresponding carboxylic acid, regioselectivity is not a primary concern as the esterification occurs at the single carboxylic acid functional group.

However, when considering alternative synthetic strategies, such as those involving modifications to the aromatic ring or the propanoate side chain, regioselectivity becomes a critical factor. For instance, in the synthesis of substituted phenylpropanoates, the directing effects of existing substituents on the aromatic ring will determine the position of incoming groups.

Stereoselectivity is a key consideration when chiral variants of the molecule are desired. While the direct esterification of 3-(4-methoxyphenyl)propanoic acid results in a racemic mixture if a chiral center is present, stereoselective methods can be employed to produce specific enantiomers. One such approach is the asymmetric hydrogenation of a suitable precursor, like methyl 4-methoxycinnamate. This reaction, often catalyzed by chiral transition metal complexes (e.g., rhodium or nickel with chiral phosphine (B1218219) ligands like BINAP), can provide high enantiomeric excess of the desired stereoisomer. rsc.orgnih.gov

Yield Optimization and Scalability Considerations

Optimizing the yield of Methyl 3-(4-methoxyphenyl)propanoate in a Fischer esterification process involves several key factors. The use of a large excess of methanol and the efficient removal of water are paramount to shifting the reaction equilibrium towards the ester product. The choice and concentration of the acid catalyst also play a significant role.

For industrial-scale production, scalability is a major consideration. Continuous flow processes offer several advantages over traditional batch reactions, including improved heat and mass transfer, better process control, and enhanced safety. nih.govrsc.orgrsc.org A continuous flow setup for the esterification of 3-(4-methoxyphenyl)propanoic acid would involve continuously feeding the carboxylic acid, methanol, and catalyst into a heated reactor, with the product being continuously removed and purified. This approach can lead to higher throughput and more consistent product quality. The development of robust and recyclable solid acid catalysts is also an area of interest for improving the scalability and environmental footprint of the process.

Novel Synthetic Approaches and Mechanistic Studies

Recent research has focused on developing more sustainable and efficient methods for the synthesis of esters, including Methyl 3-(4-methoxyphenyl)propanoate. These novel approaches aim to reduce the environmental impact of chemical processes and explore new catalytic systems.

Development of Green Chemistry Methodologies

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals. In the context of Methyl 3-(4-methoxyphenyl)propanoate synthesis, this includes the exploration of solvent-free reaction conditions and the use of alternative energy sources.

Microwave-assisted synthesis has emerged as a promising green technique. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. A study on a related compound, methyl 2,4,5-trimethoxyphenylpropionate, demonstrated that microwave-assisted esterification could be achieved in a matter of minutes with excellent yields. This suggests that a similar approach could be successfully applied to the synthesis of Methyl 3-(4-methoxyphenyl)propanoate.

The use of ionic liquids as both catalysts and solvents is another area of active research in green chemistry. ionike.comresearchinschools.orgresearchgate.netajast.netnih.gov Ionic liquids are non-volatile and can often be recycled, reducing the environmental impact associated with volatile organic solvents. Brønsted acidic ionic liquids have shown promise as catalysts for esterification reactions, potentially offering a safer and more environmentally friendly alternative to traditional strong acids.

Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, represents a solvent-free approach that can lead to the formation of products with minimal waste. While not yet widely reported for this specific ester, the mechanochemical synthesis of related chalcones suggests its potential applicability. ionike.com

Exploration of Organocatalytic and Biocatalytic Pathways

Organocatalysis and biocatalysis offer exciting avenues for the development of highly selective and sustainable synthetic methods.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical transformations with high efficiency and stereoselectivity. researchgate.netnih.govrsc.orgacs.orgrsc.org For the synthesis of chiral 3-arylpropanoates, organocatalytic Michael additions to cinnamate (B1238496) esters have been explored. researchgate.net In this approach, a nucleophile is added to the β-position of the α,β-unsaturated ester, catalyzed by a chiral amine or thiourea (B124793) derivative. Subsequent reduction of the double bond would yield the desired chiral propanoate. This method provides a metal-free alternative for accessing enantiomerically enriched products.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions. Lipases are a class of enzymes that are particularly well-suited for esterification and transesterification reactions. google.comresearchgate.net The enzymatic synthesis of Methyl 3-(4-methoxyphenyl)propanoate could be achieved through the lipase-catalyzed esterification of 3-(4-methoxyphenyl)propanoic acid with methanol. This approach offers several advantages, including high selectivity, mild reaction conditions (often at or near room temperature), and the avoidance of harsh acid catalysts.

Mechanistic Investigations of Reaction Pathways

The primary synthetic route to methyl 3-(4-methoxyphenyl)propanoate is the Fischer esterification of 3-(4-methoxyphenyl)propanoic acid with methanol. This reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism of this reaction is a well-established, multi-step process that is reversible.

The reaction mechanism proceeds through the following key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

Nucleophilic Attack by Methanol : A molecule of methanol, acting as a nucleophile, attacks the now-activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, an oxonium ion.

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group forms a pi bond with the carbon atom, leading to the departure of a water molecule and the formation of a protonated ester.

Deprotonation : A base (such as water or the conjugate base of the acid catalyst) removes the proton from the protonated ester, regenerating the acid catalyst and yielding the final product, methyl 3-(4-methoxyphenyl)propanoate.

Derivatization and Structural Modification

The structure of methyl 3-(4-methoxyphenyl)propanoate can be modified in several ways to produce a variety of analogs with different physicochemical properties. These modifications can be targeted at the ester group, the phenyl ring, or the propanoate chain.

Synthesis of Analogs with Modified Ester Groups

Analogs of methyl 3-(4-methoxyphenyl)propanoate with different ester groups can be synthesized by modifying the esterification reaction. The most direct method is to use a different alcohol in the Fischer esterification of 3-(4-methoxyphenyl)propanoic acid. For example, using ethanol (B145695) instead of methanol will yield ethyl 3-(4-methoxyphenyl)propanoate. This approach can be generalized to a range of primary and secondary alcohols.

Another method is transesterification, where methyl 3-(4-methoxyphenyl)propanoate is reacted with an excess of another alcohol in the presence of an acid or base catalyst. This reaction exchanges the methyl group for the alkyl group of the new alcohol.

Alcohol UsedResulting Ester AnalogMolecular Formula of Analog
EthanolEthyl 3-(4-methoxyphenyl)propanoateC₁₂H₁₆O₃
Propan-1-olPropyl 3-(4-methoxyphenyl)propanoateC₁₃H₁₈O₃
Butan-1-olButyl 3-(4-methoxyphenyl)propanoateC₁₄H₂₀O₃

Introduction of Substituents on the Phenyl Ring

New substituents can be introduced onto the phenyl ring of methyl 3-(4-methoxyphenyl)propanoate through electrophilic aromatic substitution (EAS) reactions. The existing methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para- director. The propanoate side chain is a deactivating group and a meta- director. The directing effects of the powerful methoxy group dominate, meaning that incoming electrophiles will primarily be directed to the positions ortho and para to it. Since the para position is already occupied by the propanoate chain, substitution is expected to occur at the positions ortho to the methoxy group (C3 and C5).

Common electrophilic aromatic substitution reactions that can be applied include:

Nitration : Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, likely at the C3 position.

Halogenation : Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) can introduce a halogen atom (e.g., -Br) onto the ring, again, primarily at the C3 position.

Friedel-Crafts Acylation : Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst can introduce an acyl group. This reaction is particularly effective on activated rings like anisole (B1667542) derivatives. wisc.edutamu.edudoubtnut.com

ReactionReagentsPotential ProductPosition of Substitution
NitrationHNO₃, H₂SO₄Methyl 3-(4-methoxy-3-nitrophenyl)propanoateC3
BrominationBr₂, FeBr₃Methyl 3-(3-bromo-4-methoxyphenyl)propanoateC3
AcylationCH₃COCl, AlCl₃Methyl 3-(3-acetyl-4-methoxyphenyl)propanoateC3

Modifications of the Propanoate Chain

The propanoate chain can also be chemically modified. The carbon atom adjacent to the phenyl ring (the benzylic position) is particularly reactive. libretexts.org

Benzylic Bromination : The benzylic C-H bonds can be selectively halogenated using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator. This would introduce a bromine atom at the C3 position of the propanoate chain.

Benzylic Oxidation : Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the alkyl side chain of an aromatic ring. masterorganicchemistry.com In the case of methyl 3-(4-methoxyphenyl)propanoate, this could potentially lead to cleavage of the chain or oxidation at the benzylic position.

Alpha-Functionalization : It is also possible to introduce functional groups at the carbon alpha to the ester carbonyl (C2 position). For instance, alpha-hydroxylation could potentially be achieved to yield methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate.

These modifications allow for the synthesis of a wide array of derivatives with potentially novel properties and applications.

Spectroscopic and Computational Characterization in Academic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl 3-(4-methoxyphenyl)propanoate, ¹H NMR, ¹³C NMR, and various two-dimensional NMR experiments provide unambiguous evidence for its connectivity.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of Methyl 3-(4-methoxyphenyl)propanoate provides a detailed map of the proton environments within the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals for the aromatic, aliphatic, and methoxy (B1213986) protons. rsc.org

The aromatic region shows two distinct multiplets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The two protons ortho to the propanoate side chain appear as a multiplet around δ 7.20-7.25 ppm, while the two protons ortho to the electron-donating methoxy group are shifted upfield, appearing as a multiplet around δ 6.82-6.87 ppm. rsc.org

The aliphatic chain gives rise to two triplets. The methylene (B1212753) protons adjacent to the aromatic ring (-CH₂-Ar) resonate at approximately δ 2.90 ppm, while the methylene protons adjacent to the ester's carbonyl group (-CH₂-COO) are found at about δ 2.60 ppm. Both signals appear as triplets with a coupling constant (J) of approximately 7.8 Hz, indicating that each methylene group is coupled to the other. rsc.org

Two sharp singlets correspond to the methyl groups. The protons of the methoxy group on the aromatic ring (-O-CH₃) appear around δ 3.79 ppm, and the protons of the methyl ester group (-COO-CH₃) are observed at approximately δ 3.69 ppm. rsc.org

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic H (ortho to -CH₂R)7.20-7.25m (multiplet)-2H
Aromatic H (ortho to -OCH₃)6.82-6.87m (multiplet)-2H
Ar-O-CH₃3.79s (singlet)-3H
-COO-CH₃3.69s (singlet)-3H
Ar-CH₂-2.90t (triplet)7.82H
-CH₂-COOCH₃2.60t (triplet)7.82H

Table 1: ¹H NMR Spectroscopic Data for Methyl 3-(4-methoxyphenyl)propanoate in CDCl₃. rsc.org

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Due to the symmetry of the para-substituted benzene ring, nine distinct signals are expected and observed for the 11 carbon atoms.

The carbonyl carbon of the ester group is the most deshielded, appearing at a chemical shift of approximately δ 173.5 ppm. rsc.org The aromatic carbons show four signals: the carbon atom bearing the methoxy group resonates at around δ 158.2 ppm, while the ipso-carbon to which the propanoate chain is attached is found near δ 132.7 ppm. rsc.org The two sets of equivalent aromatic CH carbons appear at approximately δ 129.3 ppm and δ 114.1 ppm. rsc.org

The methoxy carbon (Ar-OC H₃) gives a signal around δ 55.3 ppm, and the methyl ester carbon (-COOC H₃) is observed at δ 51.7 ppm. rsc.org The two aliphatic methylene carbons are found in the upfield region, with the carbon adjacent to the aromatic ring (Ar-C H₂) at δ 36.1 ppm and the one adjacent to the carbonyl group (C H₂-COO) at δ 30.2 ppm. rsc.org

Carbon AssignmentChemical Shift (δ, ppm)
-C=O~173.5
Ar-C-OCH₃~158.2
Ar-C-CH₂R (ipso)~132.7
Ar-CH (ortho to -CH₂R)~129.3
Ar-CH (ortho to -OCH₃)~114.1
Ar-O-CH₃~55.3
-COO-CH₃~51.7
Ar-CH₂-~36.1
-CH₂-COOCH₃~30.2

Table 2: ¹³C NMR Spectroscopic Data for Methyl 3-(4-methoxyphenyl)propanoate in CDCl₃. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, ROESY)

Two-dimensional (2D) NMR techniques are essential for confirming the assignments made from 1D spectra and for establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For Methyl 3-(4-methoxyphenyl)propanoate, a key cross-peak would be observed between the two methylene proton signals at δ 2.90 and δ 2.60 ppm, confirming their adjacent positions in the propanoate chain. sdsu.edu Correlations would also be seen between the coupled aromatic protons. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple-Quantum Coherence/Heteronuclear Single-Quantum Coherence) : These experiments correlate protons with the carbons to which they are directly attached (one-bond C-H coupling). sdsu.edu This allows for the unambiguous assignment of each carbon signal that has attached protons. For example, the proton signal at δ 2.90 ppm would correlate with the carbon signal at δ 36.1 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments. sdsu.eduyoutube.com Key correlations would include:

The methyl ester protons (δ 3.69) to the carbonyl carbon (δ 173.5).

The methylene protons at δ 2.60 to the carbonyl carbon (δ 173.5) and the other methylene carbon (δ 36.1).

The methylene protons at δ 2.90 to the aromatic ipso-carbon (δ 132.7) and ortho-carbons (δ 129.3).

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space. princeton.edu A key correlation would be expected between the methoxy protons (δ 3.79) and the adjacent aromatic protons (δ 6.85), confirming their spatial proximity on the benzene ring. princeton.edu

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Analysis of Characteristic Functional Group Frequencies

The FT-IR spectrum of Methyl 3-(4-methoxyphenyl)propanoate is dominated by absorptions corresponding to its key functional groups. A very strong and sharp absorption band is expected in the region of 1750-1735 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the aliphatic ester group. libretexts.org

The spectrum also shows multiple bands corresponding to C-H stretching vibrations. The aromatic C-H stretches typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), while the aliphatic C-H stretches of the methylene and methyl groups are found just below 3000 cm⁻¹ (e.g., 3000-2850 cm⁻¹). vscht.czlibretexts.org

Vibrations associated with the C-O bonds are also prominent. The ester C-O stretching vibrations typically result in two bands in the 1300-1000 cm⁻¹ region. libretexts.org The aryl ether C-O-C linkage gives rise to a strong, characteristic asymmetric stretching band around 1275-1200 cm⁻¹. researchgate.net

The presence of the aromatic ring is further confirmed by C=C stretching vibrations within the ring, which appear in the 1600-1450 cm⁻¹ region. vscht.cz A strong band in the 850-810 cm⁻¹ region is indicative of the C-H out-of-plane bending for a 1,4-disubstituted (para) benzene ring.

Identification of Vibrational Modes and Band Assignments

The specific bands observed in the vibrational spectra can be assigned to particular molecular motions (vibrational modes). These assignments are based on well-established correlation tables for organic functional groups.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100-3000ν(C-H)AromaticMedium-Weak
3000-2850ν(C-H)Aliphatic (-CH₃, -CH₂-)Medium-Strong
1750-1735ν(C=O)EsterVery Strong
1610-1580, 1510-1450ν(C=C)Aromatic RingMedium-Variable
1470-1430δ(C-H)-CH₂- (Scissoring)Medium
1275-1200νₐₛ(C-O-C)Aryl Ether & EsterStrong
1200-1000ν(C-O)EsterStrong
850-810γ(C-H) oopp-Disubstituted AromaticStrong

Table 3: General FT-IR Band Assignments for Methyl 3-(4-methoxyphenyl)propanoate. libretexts.orgvscht.czlibretexts.orguniroma1.it (ν = stretching, δ = in-plane bending, γ = out-of-plane bending, as = asymmetric, oop = out-of-plane)

Mass Spectrometry (MS) for Molecular Elucidation

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of Methyl 3-(4-methoxyphenyl)propanoate. It involves ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For Methyl 3-(4-methoxyphenyl)propanoate, the molecular formula is confirmed as C₁₁H₁₄O₃. uq.edu.au HRMS analysis measures the exact mass of the molecular ion, distinguishing it from other compounds that may have the same nominal mass. The precise mass of this compound is calculated to be approximately 194.094 Da. molbase.com This level of accuracy is crucial for unequivocally identifying the compound in complex mixtures and confirming its synthesis.

ParameterValueReference
Molecular FormulaC₁₁H₁₄O₃ uq.edu.au
Molecular Weight (g/mol)194.227 molbase.com
Exact Mass (Da)194.094 molbase.com

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion of Methyl 3-(4-methoxyphenyl)propanoate undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments serves as a molecular fingerprint, allowing for detailed structural confirmation. While a direct experimental spectrum for this specific compound is not detailed in the provided results, the fragmentation can be predicted based on the principles of mass spectrometry for esters and aromatic compounds. libretexts.orgmiamioh.edu

The initial ionization would produce the molecular ion [C₁₁H₁₄O₃]⁺ at an m/z of 194. Key fragmentation pathways would likely include:

Loss of the methoxy group (-OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical, resulting in an acylium ion [M - 31]⁺ at m/z 163.

Cleavage of the methoxycarbonyl group (-COOCH₃): Loss of the entire methyl ester group would generate a fragment at m/z 135.

Formation of the tropylium (B1234903) ion: A characteristic fragmentation for compounds containing a methoxybenzyl group is the formation of the stable methoxytropylium ion at m/z 121. This is often a very prominent peak.

McLafferty Rearrangement: While less direct, rearrangement reactions could also occur, leading to other characteristic fragments. miamioh.edu

m/zPredicted Fragment IonDescription
194[C₁₁H₁₄O₃]⁺Molecular Ion (M⁺)
163[M - OCH₃]⁺Loss of methoxy radical
135[M - COOCH₃]⁺Loss of methoxycarbonyl group
121[C₈H₉O]⁺Methoxytropylium ion

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within the molecule. For Methyl 3-(4-methoxyphenyl)propanoate, the UV-Vis spectrum is dominated by absorptions due to the 4-methoxyphenyl (B3050149) group. Aromatic systems typically exhibit strong absorption bands corresponding to π → π* transitions. Studies on structurally similar compounds, such as chalcones containing a 4-methoxyphenyl moiety, show strong absorption in the UV range, typically between 320 and 360 nm. researchgate.net The maximum absorption (λmax) for Methyl 3-(4-methoxyphenyl)propanoate is expected in this region, attributable to the electronic excitations within the aromatic ring. researchgate.net

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure and vibrational frequencies of molecules. mdpi.comusf.edu For Methyl 3-(4-methoxyphenyl)propanoate, DFT calculations, often using basis sets like B3LYP/6-311G(d,p), can determine the most stable conformation (geometry optimization) by finding the lowest energy state. dergipark.org.trmaterialsciencejournal.org These calculations provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to perform vibrational analysis, which predicts the infrared (IR) spectrum of the molecule. researchgate.net By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes (e.g., C-H stretching, C=O stretching) to the peaks observed in an experimental IR spectrum, thus confirming the presence of key functional groups. scielo.org.zanih.gov

HOMO-LUMO Energy Gap Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing a molecule's electronic properties and chemical reactivity. ajchem-a.com

Computational methods like DFT are used to calculate the energies of these orbitals. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap suggests the molecule is more reactive. For Methyl 3-(4-methoxyphenyl)propanoate, the analysis of its frontier orbitals would reveal the distribution of electron density, indicating the likely sites for nucleophilic and electrophilic attack. The HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be distributed over the ester group.

ParameterSignificance
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites of a molecule for both electrophilic and nucleophilic attacks. The MEP map of Methyl 4-methoxybenzoate (B1229959) reveals a distinct charge distribution across the molecule.

The regions of negative electrostatic potential, typically colored red in MEP maps, are concentrated around the oxygen atoms of the ester and methoxy groups. These areas indicate a higher electron density and are consequently the most probable sites for electrophilic attack. Conversely, the regions of positive electrostatic potential, often depicted in blue, are located around the hydrogen atoms of the methyl groups and the aromatic ring. These electron-deficient sites are susceptible to nucleophilic attack.

The MEP analysis for Methyl 4-methoxybenzoate (M4MB) helps in understanding its intermolecular interactions and reactivity patterns. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular bonding and charge delocalization within a molecule. For Methyl 4-methoxybenzoate, NBO analysis elucidates the stability arising from hyperconjugative interactions and electron delocalization.

First Hyperpolarizability (NLO activity) Calculations

The first hyperpolarizability (β) of a molecule is a measure of its nonlinear optical (NLO) activity. Materials with high β values are of great interest for applications in optoelectronics and photonics. Computational studies on Methyl 4-methoxybenzoate have been performed to predict its NLO properties.

The calculated first hyperpolarizability for Methyl 4-methoxybenzoate indicates that it possesses a significant NLO response. This is attributed to the intramolecular charge transfer from the electron-donating methoxy group to the electron-withdrawing ester group through the π-conjugated system of the benzene ring. The polarizability and anisotropy of polarizability have also been computed to provide a comprehensive understanding of its NLO behavior. researchgate.net

Table 1: Calculated Nonlinear Optical Properties of Methyl 4-methoxybenzoate

PropertyValueUnit
First Hyperpolarizability (β)11.865 x 10⁻³⁰esu

This data suggests that Methyl 4-methoxybenzoate could be a promising candidate for the development of new NLO materials.

Biological Activity and Biomedical Research Applications

Anthelmintic Activity Studies

The potential of Methyl 3-(4-methoxyphenyl)propanoate as an agent against parasitic worms has been investigated, with a focus on nematode models. These studies are crucial in the search for new anthelmintics, especially in the context of growing drug resistance.

In vitro studies using the model organism Caenorhabditis elegans have demonstrated the anthelmintic potential of Methyl 3-(4-methoxyphenyl)propanoate. In one key study, this compound, isolated from Piper sarmentosum, was tested for its ability to inhibit the growth and viability of C. elegans. The research identified a significant, dose-dependent effect on the nematodes.

The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. For Methyl 3-(4-methoxyphenyl)propanoate, the anthelmintic activity against C. elegans was determined to have an IC50 value of 2.04 mM. This indicates a notable level of activity against this nematode model.

**Table 1: In vitro Anthelmintic Efficacy against *C. elegans***

Compound IC50 (mM)
Methyl 3-(4-methoxyphenyl)propanoate 2.04

To contextualize its efficacy, the activity of Methyl 3-(4-methoxyphenyl)propanoate has been compared to established anthelmintic drugs. In studies utilizing C. elegans, ivermectin is frequently used as a positive control due to its potent and well-documented effects.

In a comparative analysis, ivermectin demonstrated 100% mortality against C. elegans at a much lower concentration of 10 μg/mL researchgate.net. The IC50 value of 2.04 mM for Methyl 3-(4-methoxyphenyl)propanoate, while significant, indicates a lower potency compared to this frontline medication. Such comparisons are vital for understanding the potential therapeutic relevance and for guiding future research into developing more potent analogues.

Antifeedant Activity Research

Antifeedants are substances that deter feeding in insects and other pests, offering a potential avenue for crop protection. While extracts from the Piper genus, including Piper sarmentosum, have been investigated for broad insecticidal properties, specific research focusing on the antifeedant activity of the isolated compound, Methyl 3-(4-methoxyphenyl)propanoate, is not extensively detailed in the available scientific literature. Therefore, its specific efficacy and mechanisms as a feeding deterrent remain an area for future investigation.

Antioxidant Properties and Mechanisms

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The chemical structure of Methyl 3-(4-methoxyphenyl)propanoate suggests potential antioxidant capabilities, which have been a subject of scientific interest.

The antioxidant mechanism of Methyl 3-(4-methoxyphenyl)propanoate is believed to be rooted in its chemical structure, characteristic of phenolic compounds. Its antioxidant properties are likely attributable to its ability to scavenge free radicals and inhibit oxidative stress science.gov. The methoxy (B1213986) group (-OCH3) attached to the phenyl ring plays a crucial role in this activity.

The primary proposed mechanism is hydrogen atom transfer (HAT). The compound can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The stability of the resulting phenoxyl radical, influenced by the electron-donating nature of the methoxy group, is a key factor in its antioxidant efficiency. This mechanism is common among phenolic and methoxyphenol compounds, which are known for their ability to protect against oxidative damage.

Anticancer Activity and Cytotoxicity

Investigations into the anticancer potential of Methyl 3-(4-methoxyphenyl)propanoate have explored its effects on various human cancer cell lines.

In vitro Cytotoxicity against Human Cancer Cell Lines (e.g., PC-3, HT-29, U-87, MDA-MB-231)

Mechanisms of Action in Cancer Cells

Due to the lack of specific studies on the anticancer activity of Methyl 3-(4-methoxyphenyl)propanoate, the mechanisms of action in cancer cells have not been elucidated.

Antifungal Activity Investigations

The potential of Methyl 3-(4-methoxyphenyl)propanoate as an antifungal agent has been a subject of scientific inquiry.

Activity against Plant Pathogenic Fungi (e.g., Botrytis cinerea, Septoria tritici, Phytophthora infestans)

Detailed research findings on the antifungal activity of Methyl 3-(4-methoxyphenyl)propanoate against the plant pathogenic fungi Botrytis cinerea, Septoria tritici, and Phytophthora infestans are not available in the current search results.

Antibacterial Activity Evaluations

The antibacterial properties of Methyl 3-(4-methoxyphenyl)propanoate have also been evaluated against various bacterial strains.

Activity against Bacterial Strains (e.g., Aliivibrio fischeri, E. coli, Streptomyces clavuligerus)

Specific studies detailing the antibacterial activity of Methyl 3-(4-methoxyphenyl)propanoate against Aliivibrio fischeri, Escherichia coli, and Streptomyces clavuligerus were not identified in the provided search results. While some sources mention antimicrobial activity in a general sense, specific data against these bacterial strains for this compound is not available.

Other Potential Biological Activities

Research into the biological effects of Methyl 3-(4-methoxyphenyl)propanoate and structurally similar compounds has explored several areas, including anti-inflammatory and antimicrobial activities.

Anti-inflammatory Investigations

Direct investigations into the anti-inflammatory properties of Methyl 3-(4-methoxyphenyl)propanoate are not extensively documented in publicly available research. However, studies on structurally related compounds provide insight into the potential anti-inflammatory capacity of this class of molecules. For instance, derivatives with similar phenylpropanoic acid skeletons have been a focus of anti-inflammatory research.

Compounds incorporating a 3,4,5-trimethoxybenzyl moiety, which shares structural similarity with the methoxyphenyl group, have shown anti-inflammatory activity, acting as selective COX-2 inhibitors mdpi.com. The cyclooxygenase (COX) enzymes are key mediators of inflammation mdpi.com. Similarly, a synthetic chalcone, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, has demonstrated significant anti-inflammatory effects by inducing the expression of Heme oxygenase-1 (HO-1), a protein that protects cells from inflammation nih.gov. Another study on (2-Hydroxy-4-methoxyphenyl) 2,3,4,5-tetrahydropyridazine-3-one, an aroyl propionic acid derivative, showed a 73.52% reduction in carrageenan-induced paw edema, a common model for assessing anti-inflammatory activity researchgate.net. These findings on related structures suggest that the methoxyphenylpropanoate scaffold is a viable candidate for further anti-inflammatory investigation.

Antimicrobial Activities (general)

The potential antimicrobial properties of Methyl 3-(4-methoxyphenyl)propanoate have been considered, though findings are not definitive. While the compound is studied for a range of potential biological activities, including antimicrobial effects, at least one comparative study of arylpropanoate esters reported "no antimicrobial activity" for this specific compound . In contrast, other structurally analogous compounds showed varying degrees of antimicrobial potential. For example, Methyl 3-(4-hydroxyphenyl)propanoate exhibited moderate yeast inhibition, and Methyl 3-(4-chlorophenyl)propanoate was noted for its antimicrobial potential . This suggests that minor modifications to the aromatic ring substituent can significantly impact the antimicrobial efficacy of this class of compounds.

Comparative Bioactivity of Arylpropanoate Esters
Compound NameSubstituent on Aromatic RingKey Properties/Bioactivity
Methyl 3-(4-methoxyphenyl)propanoate4-OCH₃Acaricidal activity; no antimicrobial activity
Methyl 3-(4-hydroxyphenyl)propanoate4-OHHigher polarity; moderate yeast inhibition
Methyl 3-(4-chlorophenyl)propanoate4-ClElectron-withdrawing Cl enhances reactivity; antimicrobial potential

Modulation of Biological Targets (if identified)

Specific molecular targets for Methyl 3-(4-methoxyphenyl)propanoate have not been explicitly identified in the available literature. However, research on analogous compounds provides a framework of potential targets. For anti-inflammatory action, key molecular targets for similar compounds include enzymes and transcription factors that regulate the inflammatory response.

For example, the synthetic chalcone E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone was found to attenuate the activity of NF-κB, a crucial transcription factor in inflammation, and downregulate pro-inflammatory cytokines such as IL-1β and IL-6 nih.gov. Studies on other related molecules have also identified cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) as significant targets mdpi.comnih.gov. The modulation of these targets often involves complex signaling pathways, including mitogen-activated protein kinases (MAPKs) nih.gov.

Potential Biological Targets Based on Structurally Related Compounds
Biological TargetAssociated ActivityReference Compound(s)Source
Heme oxygenase-1 (HO-1)Anti-inflammatoryE-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone nih.gov
Cyclooxygenase-2 (COX-2)Anti-inflammatoryE-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, NSAID conjugates mdpi.comnih.gov
Inducible nitric oxide synthase (iNOS)Anti-inflammatoryE-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone nih.gov
NF-κBAnti-inflammatoryE-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone nih.gov
Interleukin-1β (IL-1β)Pro-inflammatory CytokineE-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone nih.gov
Interleukin-6 (IL-6)Pro-inflammatory CytokineE-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone nih.gov

Molecular Docking and Dynamics Simulations in Drug Discovery

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools in drug discovery for predicting how a ligand, such as Methyl 3-(4-methoxyphenyl)propanoate, might interact with a protein target. These techniques provide insights into binding affinity and the stability of the resulting complex.

Ligand-Protein Interactions and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex nih.gov. The process involves generating various possible conformations (poses) of the ligand within the protein's binding site and then using a scoring function to rank them based on binding energy jbcpm.com. A lower binding free energy generally indicates a more stable and favorable interaction.

Conformational Stability of Protein-Ligand Complexes

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules over time. MD simulations provide a more dynamic picture of the ligand-protein complex, assessing its conformational stability. These simulations can confirm the stability of the binding pose predicted by docking and provide deeper insights into the interactions.

For a protein-ligand complex to be considered stable, the ligand should remain within the binding pocket of the protein with minimal conformational changes throughout the simulation. Molecular dynamics studies on related compounds, such as the aforementioned ferulic acid derivative, have been used to reveal the stability of the ligand's interaction with the target protein, in this case, COX-1 fip.org. The stability of synthesized compounds' ligand-protein complexes has been proven through molecular dynamics studies in other research on anti-cancer agents nih.gov. Although no specific MD simulation data for Methyl 3-(4-methoxyphenyl)propanoate were found, these computational tools remain essential for predicting its potential as a bioactive agent.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies

In the realm of modern drug discovery and chemical safety assessment, in silico methods provide a rapid and cost-effective means of predicting the pharmacokinetic and toxicological properties of compounds. These computational models leverage a vast amount of existing experimental data to forecast the behavior of novel molecules, thereby guiding further research and development. This section details the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Methyl 3-(4-methoxyphenyl)propanoate based on established computational algorithms.

Prediction of Pharmacokinetic Properties

The pharmacokinetic profile of a compound dictates its journey through the body, influencing its efficacy and duration of action. Computational tools such as SwissADME and pkCSM are widely used to predict these properties based on the molecule's structure. The predicted pharmacokinetic parameters for Methyl 3-(4-methoxyphenyl)propanoate are summarized below.

These predictions suggest that Methyl 3-(4-methoxyphenyl)propanoate is likely to have high intestinal absorption and good oral bioavailability. Its ability to cross the blood-brain barrier is also predicted, indicating potential for central nervous system activity. The compound is not predicted to be a substrate for P-glycoprotein, a key efflux transporter that can limit drug distribution. In terms of metabolism, it is predicted to be an inhibitor of the cytochrome P450 isoenzyme CYP2C9, suggesting a potential for drug-drug interactions with other compounds metabolized by this enzyme. It is not predicted to inhibit other major CYP isoenzymes.

Interactive Data Table: Predicted Pharmacokinetic Properties

Below is an interactive table summarizing the predicted pharmacokinetic properties of Methyl 3-(4-methoxyphenyl)propanoate.

PropertyPredicted ValuePrediction Tool
Absorption
Gastrointestinal AbsorptionHighSwissADME
Distribution
Blood-Brain Barrier PermeantYesSwissADME
P-glycoprotein SubstrateNoSwissADME
Metabolism
CYP1A2 inhibitorNoSwissADME
CYP2C19 inhibitorNoSwissADME
CYP2C9 inhibitorYesSwissADME
CYP2D6 inhibitorNoSwissADME
CYP3A4 inhibitorNoSwissADME

Toxicity Assessment and Safety Profiles

Early assessment of potential toxicity is a critical step in the evaluation of any chemical compound. In silico models can predict various toxicity endpoints, providing an initial safety profile. The predicted toxicity profile for Methyl 3-(4-methoxyphenyl)propanoate, generated using computational tools, is presented below.

The predictions indicate that Methyl 3-(4-methoxyphenyl)propanoate is not likely to be a human Ether-à-go-go-Related Gene (hERG) I inhibitor, which is a positive safety indicator as hERG inhibition can lead to cardiotoxicity. The compound is also predicted to be non-mutagenic. The predicted oral acute toxicity in rats (LD50) falls into Class 4, suggesting it is harmful if swallowed. It is predicted to be negative for skin sensitization.

Interactive Data Table: Predicted Toxicity Profile

The following interactive table details the predicted toxicity assessment and safety profile of Methyl 3-(4-methoxyphenyl)propanoate.

Toxicity EndpointPredicted ResultPrediction Tool
hERG I InhibitorNopkCSM
AMES Toxicity (Mutagenicity)Not mutagenicpkCSM
Oral Rat Acute Toxicity (LD50)2.481 mol/kg (Class 4)pkCSM
Skin SensitisationNegativepkCSM

Future Research Directions and Translational Perspectives

Elucidation of Comprehensive Biological Mechanisms of Action

A foundational step for any potential therapeutic agent is to understand its specific interactions at a molecular and cellular level. For Methyl 3-(4-methoxyphenyl)propanoate, there is a significant gap in the literature regarding its mechanism of action. Future research should prioritize the identification of its specific biological targets. Investigating whether the compound interacts with key enzymes, receptors, or signaling pathways is crucial. Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) could be employed to identify binding partners. Subsequent studies would then be necessary to validate these targets and elucidate the downstream effects on cellular signaling cascades to build a comprehensive pharmacological profile.

Development of Structure-Activity Relationship (SAR) Studies for Enhanced Bioactivity

Currently, there are no dedicated Structure-Activity Relationship (SAR) studies for Methyl 3-(4-methoxyphenyl)propanoate in the context of therapeutic activity. SAR studies are essential for optimizing a lead compound's potency and selectivity while minimizing potential off-target effects. A systematic medicinal chemistry program would be required to synthesize a library of analogs. This would involve modifying key structural features of the molecule, such as the methoxy (B1213986) group on the phenyl ring, the length and saturation of the propanoate side chain, and the methyl ester. Each new analog would need to be evaluated in relevant biological assays to build a comprehensive SAR model, guiding the design of derivatives with potentially enhanced therapeutic bioactivity.

Exploration of Synergistic Effects with Other Therapeutic Agents

The potential for Methyl 3-(4-methoxyphenyl)propanoate to act in concert with other therapeutic agents is an unexplored area of research. Combination therapies are a cornerstone of modern medicine, often leading to improved efficacy and reduced side effects. nih.gov Future investigations could explore whether this compound exhibits synergistic, additive, or antagonistic effects when combined with existing drugs, particularly in areas like oncology or infectious diseases. High-throughput screening of the compound in combination with various approved drugs against different cell lines or pathogens would be a logical starting point to identify promising therapeutic pairings for further mechanistic investigation.

Preclinical and Clinical Development Potential

The progression of Methyl 3-(4-methoxyphenyl)propanoate from a research chemical to a potential clinical candidate is contingent on extensive preclinical evaluation. At present, there is no published data from in vitro disease models or in vivo animal studies to support a specific therapeutic application. A comprehensive preclinical program would need to assess its efficacy in relevant animal models of disease, alongside initial pharmacokinetic and metabolic studies. Should a viable therapeutic effect be demonstrated, this would lay the groundwork for formal investigational new drug (IND)-enabling studies to assess its potential for clinical development.

Sustainable Production and Derivatization Strategies

The conventional synthesis of Methyl 3-(4-methoxyphenyl)propanoate involves the esterification of 3-(4-methoxyphenyl)propanoic acid. ontosight.ai For any compound to be viable as a therapeutic agent, its production must be scalable, cost-effective, and environmentally sustainable. Future research should focus on developing greener synthetic routes. This could include the use of biocatalysis, where enzymes replace traditional chemical catalysts, or the implementation of flow chemistry and solvent-free reaction conditions to improve efficiency and reduce waste. mdpi.com Furthermore, developing efficient and sustainable strategies for creating a diverse range of derivatives will be critical for supporting the SAR studies needed to optimize its biological activity.

Q & A

Q. What are the key spectroscopic techniques for characterizing Methyl 3-(4-methoxyphenyl)propanoate, and how are they applied?

Methodological Answer:

  • 1H and 13C NMR : Used to confirm the structure by identifying proton environments (e.g., methoxy groups at δ ~3.8 ppm and aromatic protons at δ ~6.8–7.6 ppm). For example, in a related compound, methyl 3-(methoxyimino)-3-(4-methoxyphenyl)propanoate, distinct splitting patterns were observed for methoxy and aromatic protons .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (C11_{11}H14_{14}O3_3, MW 194.23). HRMS data with [M+H]+^+ peaks (e.g., 238.1079) ensure accurate mass confirmation .
  • X-ray Crystallography : Resolves crystal structure and confirms stereochemistry. For structurally similar esters, single-crystal X-ray studies achieved R factors <0.05, enabling precise bond-length and angle measurements .

Q. What synthetic routes are commonly employed to prepare Methyl 3-(4-methoxyphenyl)propanoate?

Methodological Answer:

  • Esterification of 3-(4-Methoxyphenyl)Propanoic Acid : React the acid with methanol under acidic catalysis (e.g., H2_2SO4_4) or via Mitsunobu conditions. Purity is enhanced by distillation or recrystallization .
  • Multicomponent Reactions : Protocols involving 3-hydroxy-4H-chromen-4-one and substituted reagents can yield analogous propanoates. Reaction optimization includes solvent selection (e.g., DMF) and temperature control (60–80°C) .
  • Reductive Amination or Oxidation : For derivatives, lithium aluminum hydride (LiAlH4_4) or KMnO4_4 may modify functional groups while retaining the methoxyphenyl core .

Q. What safety precautions are critical when handling Methyl 3-(4-methoxyphenyl)propanoate in the laboratory?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for disposal. Avoid aqueous release due to potential environmental toxicity .
  • Emergency Protocols : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For spills, absorb with inert material (e.g., vermiculite) and ventilate the area .

Advanced Research Questions

Q. How can contradictions in reported melting points or spectral data for Methyl 3-(4-methoxyphenyl)propanoate be resolved?

Methodological Answer:

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. For example, traces of unreacted 3-(4-methoxyphenyl)propanoic acid may lower observed melting points .
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify polymorphic forms. X-ray powder diffraction (XRPD) can further characterize crystalline variations .
  • Interlaboratory Validation : Compare NMR spectra (e.g., δ 3.8 ppm for methoxy groups) across multiple instruments to rule out calibration errors .

Q. What strategies optimize the yield of Methyl 3-(4-methoxyphenyl)propanoate in large-scale synthesis?

Methodological Answer:

  • Catalyst Selection : Use p-toluenesulfonic acid (PTSA) over H2_2SO4_4 for esterification, reducing side reactions. Yields >85% are achievable with stoichiometric PTSA .
  • Solvent-Free Conditions : Microwave-assisted synthesis minimizes solvent use and shortens reaction time (e.g., 30 minutes at 100°C) while maintaining yields >90% .
  • In Situ Monitoring : Employ FTIR to track carbonyl (C=O) peak disappearance (1700–1750 cm1^{-1}) and ensure reaction completion .

Q. How can advanced structural elucidation techniques resolve ambiguities in substituent positioning on the phenyl ring?

Methodological Answer:

  • NOESY NMR : Detects spatial proximity between methoxy protons and aromatic protons, confirming para-substitution .
  • X-ray Crystallography : Resolves bond angles and distances. For example, in methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate, the dihedral angle between phenyl rings was 82.5°, confirming substituent orientation .
  • DFT Calculations : Compare experimental IR/Raman spectra with computational models (e.g., B3LYP/6-311+G(d,p)) to validate electronic environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.